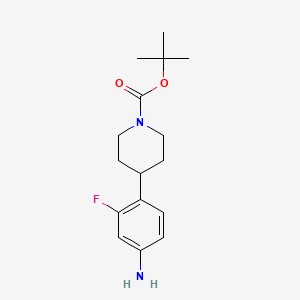

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent opioid receptor agonist, specifically targeting the mu-opioid receptors in the central nervous system .

Mode of Action

Upon administration, this compound, as a precursor to fentanyl, is metabolized into its active form. The active compound then binds to the mu-opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .

Biochemical Pathways

The compound is involved in the opioid signaling pathway. Upon binding to the mu-opioid receptors, it triggers a cascade of intracellular events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent closing of voltage-gated calcium channels. This leads to hyperpolarization of the neuron and inhibition of pain signal transmission .

Pharmacokinetics

It undergoes hepatic metabolism and is excreted in urine .

Result of Action

The primary result of the action of this compound, through its metabolite fentanyl, is potent analgesia. It can also cause side effects such as respiratory depression, nausea, and potential for addiction due to its action on the opioid receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors affecting its metabolism, such as liver function and concurrent administration of other drugs, can impact its efficacy and potential for toxicity. Additionally, genetic factors can influence individual response to the drug .

Biological Activity

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate (CAS Number: 188975-15-7) is a compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 294.36 g/mol

- Functional Groups : Contains a piperidine ring, an amino group, and a fluorinated aromatic moiety.

The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of the Fluorinated Aromatic Amine : Nucleophilic substitution reactions are employed to attach the fluorinated aromatic group.

- Carboxylation : The tert-butyl carboxylate is introduced through a reaction with tert-butyl chloride in the presence of a base.

Research indicates that this compound may act through various mechanisms, including:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression.

- Protein-Ligand Interactions : The compound's structure allows it to interact with proteins, potentially modulating their activity.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that derivatives of piperidine compounds, similar to this compound, exhibited significant inhibition against monoacylglycerol lipase (MAGL), an enzyme implicated in cannabinoid metabolism. The most potent derivatives showed IC50 values in the low nanomolar range, indicating strong inhibitory activity .

- Antiproliferative Effects : Research has shown that piperidine derivatives can significantly inhibit cell growth in various cancer cell lines. For instance, compounds with structural similarities displayed IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .

- Neuropharmacological Potential : The compound's structural features suggest potential affinity for serotoninergic and dopaminergic receptors, which could lead to applications in treating psychiatric disorders. One study highlighted that modifications to similar piperidine structures resulted in compounds with favorable receptor binding profiles and reduced side effects compared to traditional antipsychotics .

Applications

The biological activity of this compound opens avenues for various applications:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic enzymes or receptors involved in neurological disorders.

- Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in synthesizing more complex pharmaceutical agents.

- Research Tool : Useful in studying enzyme kinetics and protein interactions due to its ability to modulate biological pathways.

Summary Table of Biological Activity

Properties

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTFREFXHAFMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.